N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide is a synthetic organic compound that features an adamantane moiety, which is known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Coupling with Benzamide: The adamantane derivative is then coupled with 3,5-dimethoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can be used to modify the benzamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural properties and potential biological activity.
Materials Science: The compound’s adamantane moiety makes it useful in the development of novel materials with enhanced stability and mechanical properties.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Another adamantane derivative with applications in medicinal chemistry.
3,5-Dimethoxybenzylamine: Shares the benzene ring with methoxy substituents, used in various synthetic applications.
Uniqueness
N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide is unique due to the combination of the adamantane moiety and the 3,5-dimethoxybenzamide structure. This combination provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-13(21-10-14-4-15(11-21)6-16(5-14)12-21)22-20(23)17-7-18(24-2)9-19(8-17)25-3/h7-9,13-16H,4-6,10-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBLYSMKPRUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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